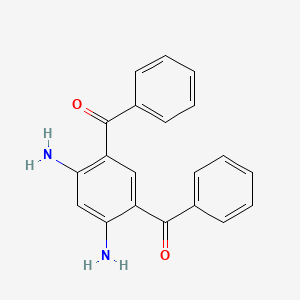
Benzene-1,3-diamine, 4,6-dibenzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) is an organic compound with the molecular formula C20H16N2O2 and a molecular weight of 316.35 g/mol . It is characterized by its white crystalline solid appearance and good solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide .
Preparation Methods
The synthesis of (4,6-Diamino-1,3-phenylene)bis(phenylmethanone) typically involves the reaction between benzaldehyde and m-phenylenediamine . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,6-Diamino-1,3-phenylene)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) can be compared with similar compounds such as:
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone): This compound has nitro groups instead of amino groups, leading to different chemical properties and reactivity.
(4,6-Diamino-1,3-phenylene)bis(phenylmethanol): This compound has hydroxyl groups instead of ketone groups, resulting in different chemical behavior and applications.
The uniqueness of (4,6-Diamino-1,3-phenylene)bis(phenylmethanone) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2,4-diamino-5-benzoylphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H16N2O2/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H,21-22H2 |
InChI Key |
GSDOPSLIIMWICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


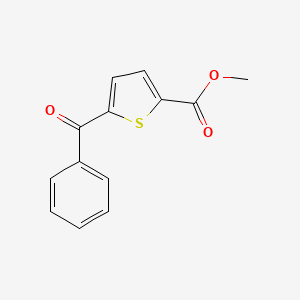
![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)
![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)
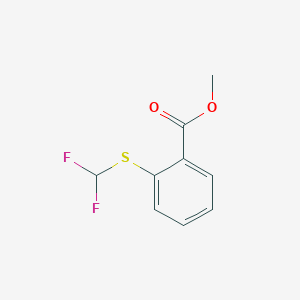

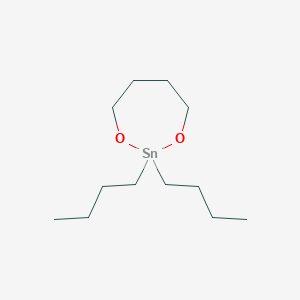
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

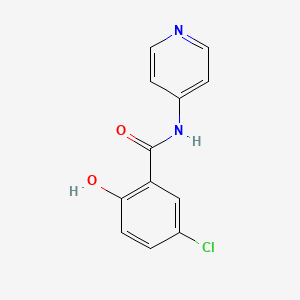
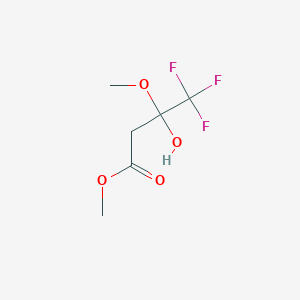
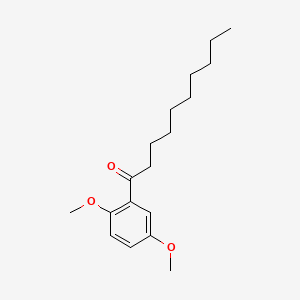
![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)
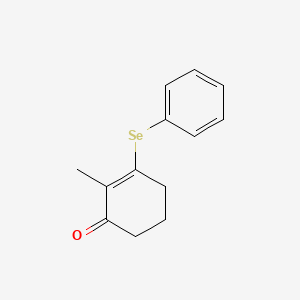
![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
